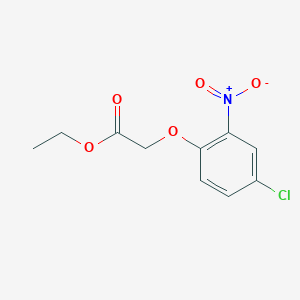

Ethyl (4-chloro-2-nitrophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

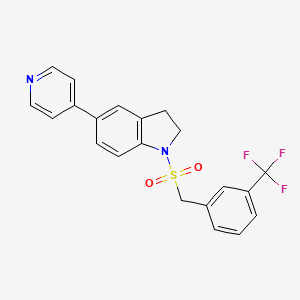

Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound primarily used in the field of chemistry and research. It has a molecular formula of C10H10ClNO5 .

Molecular Structure Analysis

The molecular structure of Ethyl (4-chloro-2-nitrophenoxy)acetate consists of a central carbon atom bonded to an ethyl group, a chlorine atom, and a 4-chloro-2-nitrophenoxy group . The exact mass of the molecule is 259.024750 Da .Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-nitrophenoxy)acetate has a molecular weight of 259.64 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 272 . It has 5 rotatable bonds and 5 hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Synthesis of Precursors for Medicinal Compounds : Ethyl (4-chloro-2-nitrophenoxy)acetate is used in synthesizing key intermediates for medicinal compounds. For instance, it's a precursor in synthesizing dual hypoglycemic agents. This involves a facile synthesis method, producing pure crystals characterized by various spectroscopy methods and elemental analysis (Altowyan et al., 2022).

Preparation of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, a derivative, is significant for synthesizing various biologically active compounds. The synthesis involves simple steps and has been optimized for better yield (Xiong et al., 2019).

Chemical Analysis and Characterization

Structural and Chemical Characterization : The chemical structure and properties of derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate have been extensively studied. Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are used to understand the molecular structure and interactions (Shipley et al., 1994).

Analysis of Derivatives and Chemical Behavior : Research on derivatives like 2-(p-nitrophenoxy)ethylamine focuses on reactions with various nucleophiles, offering insights into the chemical behavior and potential applications of these compounds (Knipe et al., 1977).

Industrial Applications

Use in Corrosion Inhibition : Some derivatives of ethyl (4-chloro-2-nitrophenoxy)acetate, like chalcone derivatives, are studied for their potential as corrosion inhibitors in industrial settings. Their effectiveness is evaluated through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Lgaz et al., 2017).

Applications in Material Science : The diffusion properties of derivatives through various materials, like ethylene-vinyl acetate copolymers, are studied to understand their suitability in material science applications, particularly in drug delivery systems (Kagayama et al., 1984).

Pharmacological Research

Potential Anticancer Agents : Some derivatives are investigated for their potential as anticancer agents. Research includes synthesis and testing against various cancer cell lines, providing a foundation for developing new therapeutic agents (Temple et al., 1983).

Analgesic and Anti-inflammatory Activities : Studies on oxadiazole derivatives show promising results in terms of analgesic and anti-inflammatory activities. These findings contribute to the development of new pharmaceutical agents (Dewangan et al., 2015).

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-2-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYJALCZSQLBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-chloro-2-nitrophenoxy)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)

![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)

![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)